N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide
Description
N,N-Diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide is a structurally complex molecule featuring:
- Azetidinone core: A strained four-membered β-lactam ring, known for its reactivity and pharmacological relevance (e.g., antibiotic activity) .
- 4-Propan-2-ylphenyl group: A bulky, lipophilic substituent that may improve membrane permeability.
- N,N-Diethylbutanamide side chain: A lipophilic moiety influencing solubility and pharmacokinetics.
Properties
IUPAC Name |
N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2/c1-5-25(6-2)18(28)8-7-13-26-19(17-11-9-16(10-12-17)15(3)4)20(21(26)29)27-14-22-23-24-27/h9-12,14-15,19-20H,5-8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOFFZUYMFRAPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCN1C(C(C1=O)N2C=NN=N2)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a tetrazole ring, an azetidine moiety, and an amide functional group. The molecular formula is C₁₈H₂₃N₅O, and its structure can be represented as follows:
Research indicates that the compound may exert its biological effects through several mechanisms:
- Cholinesterase Inhibition : Similar compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. Inhibitors of these enzymes can enhance cholinergic signaling, potentially offering therapeutic benefits in neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies suggest that derivatives with similar structural features exhibit antimicrobial properties against various bacterial strains. The presence of lipophilic groups is often correlated with increased antibacterial activity .
- Anti-inflammatory Effects : Compounds containing tetrazole rings have been reported to possess anti-inflammatory properties, possibly through the modulation of cytokine production and inhibition of inflammatory pathways .
Table 1: Summary of Biological Activities
Case Study 1: Cholinergic Modulation
In a study focusing on cholinergic modulation, N,N-diethyl derivatives were tested for their AChE inhibitory activity. The compound demonstrated an IC50 value comparable to established AChE inhibitors, suggesting potential use in treating Alzheimer's disease .
Case Study 2: Antimicrobial Efficacy
A series of tests evaluated the antimicrobial efficacy of structurally related compounds against various pathogens. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, supporting further investigation into its use as an antimicrobial agent .
Case Study 3: Anti-inflammatory Potential
Research examining the anti-inflammatory effects revealed that compounds with similar structures could inhibit TNF-alpha production in vitro. This suggests that N,N-diethyl derivatives may offer therapeutic benefits in inflammatory conditions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Features
Table 1: Structural Comparison of Key Compounds
Key Observations :
Substituent Effects on Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Key Observations :
- Lipophilicity : The N,N-diethyl group in the target compound increases LogP (3.5) compared to N-phenyl (LogP 2.8 in Compound 4g) , suggesting enhanced cell membrane penetration but reduced aqueous solubility.
- Aromatic Substituents : The 4-propan-2-ylphenyl group in the target compound is electron-donating and bulky, contrasting with electron-withdrawing halogens (e.g., 4-chlorophenyl in Compound 4g), which may alter binding affinity and metabolic stability .
Bioactivity Implications
- β-Lactam Reactivity: The azetidinone’s strained ring may enhance covalent binding to serine residues in enzymes (e.g., penicillin-binding proteins), a mechanism absent in larger-ring analogs like thiazolidinones .
- Tetrazole vs. Thiol : The tetrazole’s lower pKa (4.6) compared to thiols (pKa ~8.9 in STK988725) enables ionization at physiological pH, improving target engagement in acidic microenvironments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
